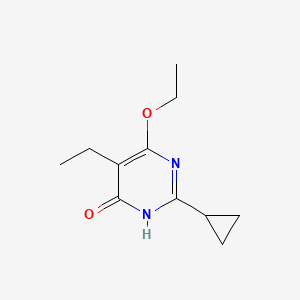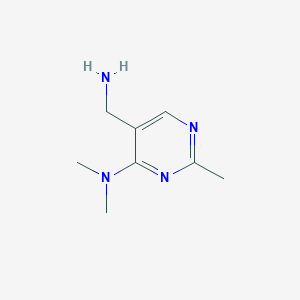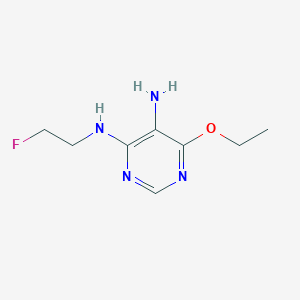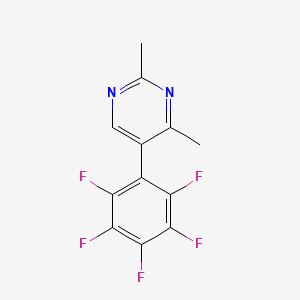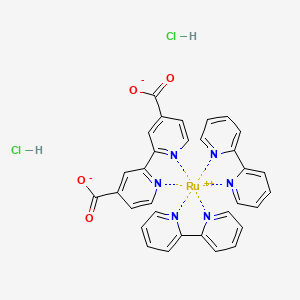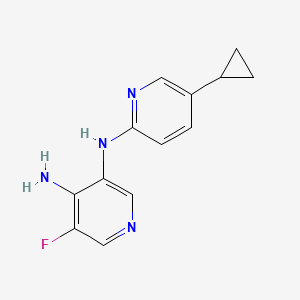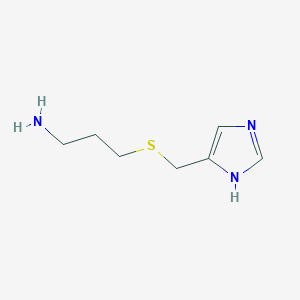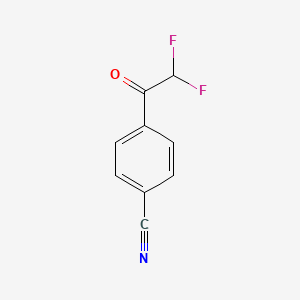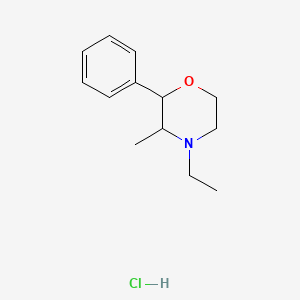
Phenmetetrazine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenmetetrazine Hydrochloride is a sympathomimetic drug primarily used as an appetite suppressant. It was first synthesized in 1952 and marketed under the brand name Preludin. Due to its potential for abuse and addiction, it was withdrawn from the market in the 1980s . Chemically, it is a substituted amphetamine containing a morpholine ring .
Vorbereitungsmethoden
Phenmetetrazine Hydrochloride can be synthesized through a multi-step process starting from 2-bromopropiophenone and ethanolamine . The intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol, is converted to a fumarate salt with fumaric acid and then reduced with sodium borohydride to yield phenmetetrazine free base . The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Analyse Chemischer Reaktionen
Phenmetetrazine Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites, including para-hydroxyamphetamine and phenylacetone.
Reduction: The intermediate alcohol in its synthesis is reduced using sodium borohydride.
Substitution: The synthesis involves substitution reactions, such as the reaction of 2-bromopropiophenone with ethanolamine.
Common reagents used in these reactions include sodium borohydride for reduction and hydrochloric acid for forming the hydrochloride salt . Major products formed include the free base and its hydrochloride salt .
Wissenschaftliche Forschungsanwendungen
Phenmetetrazine Hydrochloride has been studied for various scientific research applications:
Wirkmechanismus
Phenmetetrazine Hydrochloride acts by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron, leading to an increase in the release of these monoamines into the extraneuronal space . This mechanism is similar to that of dextroamphetamine, resulting in its stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Phenmetetrazine Hydrochloride is compared with other substituted amphetamines:
Phendimetrazine: Functions as a prodrug to phenmetetrazine and is used as an appetite suppressant.
Ethcathinone: An active metabolite of amfepramone, also used as an anorectic.
Amphetamine: The prototypical CNS stimulant with similar mechanisms of action.
This compound is unique due to its specific structure incorporating a morpholine ring, which differentiates it from other amphetamines .
Eigenschaften
Molekularformel |
C13H20ClNO |
|---|---|
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
4-ethyl-3-methyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-14-9-10-15-13(11(14)2)12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H |
InChI-Schlüssel |
ACWLWKQMVIWDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCOC(C1C)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


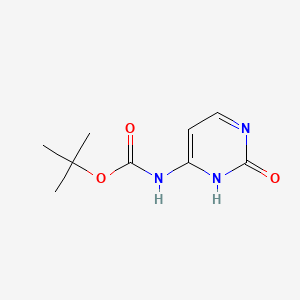
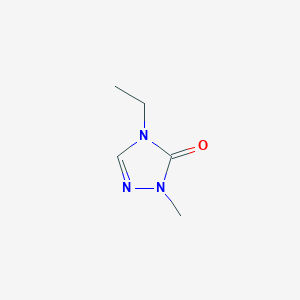
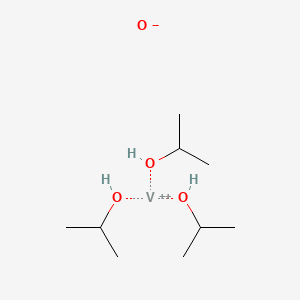
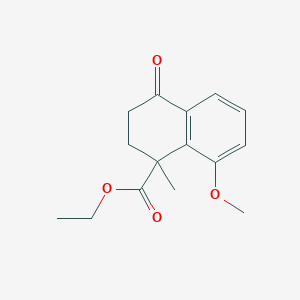
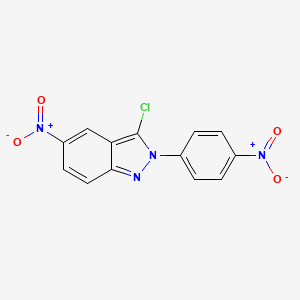
![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
